molecular formula C22H24ClN5O7 B072953 Disperse Red 167:1 CAS No. 1533-78-4

Disperse Red 167:1

Cat. No.: B072953
CAS No.: 1533-78-4
M. Wt: 505.9 g/mol
InChI Key: ORDDDNUMJXPGOC-UHFFFAOYSA-N
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Description

Disperse Red 167:1 is a synthetic organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications, including textiles and fabrics. The compound’s structure includes an azo group, which is responsible for its color, and acetamide groups that contribute to its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disperse Red 167:1 involves multiple steps:

    Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with N-[5-[bis[2-(acetyloxy)ethyl]amino]phenyl]acetamide in an alkaline medium. This step forms the azo linkage, resulting in the desired azo compound.

    Acetylation: The final step involves acetylation of the amino groups using acetic anhydride, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is typically purified through recrystallization or chromatography to ensure high quality.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The azo group in Disperse Red 167:1 can undergo reduction reactions, leading to the formation of corresponding amines.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Hydrolysis: The acetamide groups can be hydrolyzed under acidic or basic conditions, resulting in the formation of acetic acid and the corresponding amine.

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium dithionite or zinc in acidic conditions.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution.

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products

    Reduction: Produces aromatic amines.

    Substitution: Yields substituted derivatives depending on the nucleophile used.

    Hydrolysis: Results in acetic acid and the corresponding amine.

Scientific Research Applications

Disperse Red 167:1 has several applications in scientific research:

    Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and cellular components.

    Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent due to its unique chemical properties.

    Industry: Widely used as a dye in textiles, plastics, and other materials due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo linkage can undergo reduction to form amines, which may interact with biological molecules such as proteins and nucleic acids. The chloro and nitro groups can also participate in chemical reactions, contributing to the compound’s overall reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    Disperse Blue 79: Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]-

    Disperse Red 1: Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-

Uniqueness

Disperse Red 167:1 is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O7/c1-14(29)24-22-13-17(27(8-10-34-15(2)30)9-11-35-16(3)31)4-7-21(22)26-25-20-6-5-18(28(32)33)12-19(20)23/h4-7,12-13H,8-11H2,1-3H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDDDNUMJXPGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061764
Record name C.I. Disperse Red 354
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1533-78-4
Record name N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1533-78-4
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Record name Disperse Red 354
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Disperse Red 354
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[[3-acetamido-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]diethyl diacetate
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Record name DISPERSE RED 354
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